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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B077556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-(2-Aminophenyl)ethanol and its

key isomers and derivatives. Understanding the nuanced differences in their spectral data is

crucial for the unambiguous identification, characterization, and quality control of these

compounds in research and pharmaceutical development. The following sections present

quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental

protocols.

Spectroscopic Data Comparison
The structural variations among the isomers of aminophenylethanol, primarily the position of

the amino group on the phenyl ring, lead to distinct differences in their spectroscopic

signatures. These differences are invaluable for distinguishing between the ortho, meta, and

para isomers.

¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms

within a molecule. The chemical shift (δ) is highly sensitive to the electronic effects of nearby

functional groups. The aromatic protons are particularly informative for distinguishing between

ortho, meta, and para isomers due to their unique splitting patterns and chemical shifts.
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Compound Solvent
δ (ppm), Multiplicity (J in
Hz)

1-(2-Aminophenyl)ethanol CDCl₃
Data not available in search

results.

1-(3-Aminophenyl)ethanol -

Aromatic H: 6.5-7.2 (m);

CH(OH): ~4.8 (q); CH₃: ~1.4

(d); NH₂: broad s; OH: broad s.

[1]

1-(4-Aminophenyl)ethanol -

Aromatic H (AA'BB' system):

~7.2 (d), ~6.6 (d); CH(OH):

~4.8 (q); CH₃: ~1.4 (d); NH₂:

broad s; OH: broad s.

2-(4-Aminophenyl)ethanol CDCl₃

Aromatic H: 6.998 (d), 6.640

(d); CH₂(OH): 3.765 (t); CH₂Ar:

2.744 (t); NH₂: broad s.[2]

Note: The exact chemical shifts can vary depending on the solvent and concentration.[3]

Aromatic protons in the ortho isomer would show a more complex multiplet, the meta isomer

would show four distinct aromatic signals, and the para isomer typically shows two doublets (an

AA'BB' system).

¹³C NMR Spectroscopy Data
Carbon-13 NMR provides information on the carbon framework of a molecule. The chemical

shifts of the aromatic carbons are particularly sensitive to the position of the amino substituent.
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Compound Solvent δ (ppm)

1-(2-Aminophenyl)ethanol -
Data not available in search

results.

1-(3-Aminophenyl)ethanol -

C-NH₂: ~146; C-OH: ~70;

Aromatic C: 113-129; CH₃:

~25.[1]

1-(4-Aminophenyl)ethanol -
Data not available in search

results.

2-(4-Aminophenyl)ethanol CDCl₃

C-NH₂: 144.4; C-OH: 63.3;

Aromatic C-C: 129.8; Aromatic

C-H: 129.4, 115.2; CH₂-Ar:

38.5.[4]

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorptions for these compounds are the O-H stretch of the alcohol, the N-H stretches of the

primary amine, and the C-H and C=C stretches of the aromatic ring.
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Compound Technique
Characteristic Absorptions
(ν_max, cm⁻¹)

1-(2-Aminophenyl)ethanol -
Data not available in search

results.

1-(3-Aminophenyl)ethanol -

O-H (broad): ~3300; N-H

(sharp): ~3400, ~3300;

Aromatic C-H: ~3050; Aliphatic

C-H: 2850-2960; C=C

(aromatic): 1600, 1490; C-O:

~1050.[1]

1-(4-Aminophenyl)ethanol ATR-IR

O-H (broad): ~3350; N-H

(sharp): ~3300, ~3200;

Aromatic C-H: ~3030; Aliphatic

C-H: ~2960; C=C (aromatic):

~1610, ~1515; C-O: ~1080.[5]

2-(4-Aminophenyl)ethanol ATR-IR

O-H (broad): ~3350; N-H

(sharp): ~3300, ~3200;

Aromatic C-H: ~3020; Aliphatic

C-H: ~2930; C=C (aromatic):

~1615, ~1515; C-O: ~1050.[6]

[7]

Note: Primary amines (R-NH₂) typically show two N-H stretching bands (symmetric and

asymmetric), while alcohols show a broad O-H stretch due to hydrogen bonding.[8][9] The

substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending

absorptions in the "fingerprint" region (below 1000 cm⁻¹).[10]

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For aminophenyl)ethanol isomers, the molecular ion peak (M⁺) is expected at an

m/z of 137, corresponding to the molecular formula C₈H₁₁NO. The presence of a single

nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[11]
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Expected Fragmentation Pathways:

Alpha-Cleavage: Alcohols commonly fragment via cleavage of the C-C bond adjacent to the

oxygen atom. For 1-(aminophenyl)ethanol isomers, this would lead to the loss of a methyl

radical (•CH₃) to form a prominent ion at m/z 122.[12]

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common

fragmentation for alcohols, which would result in an ion at m/z 119.[12]

Benzylic Cleavage: The most significant fragmentation for 2-(4-aminophenyl)ethanol is the

cleavage of the bond between the two ethyl carbons to form a stable, resonance-delocalized

benzylic cation at m/z 106. This is often the base peak.[13]

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

1-(2-Aminophenyl)ethanol 137 122, 119, 93

1-(3-Aminophenyl)ethanol 137 122, 94 (base peak), 77.[1]

1-(4-Aminophenyl)ethanol 137 122, 119, 93

2-(4-Aminophenyl)ethanol 137 106 (base peak), 77.[13]

UV-Visible Spectroscopy Data
UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic

rings. Aromatic compounds generally exhibit a strong absorption near 200-205 nm and a less

intense, structured band between 255-275 nm.[14][15] The position of the amino group and the

solvent used can influence the wavelength of maximum absorbance (λ_max).[16]

Compound Solvent λ_max (nm)

1-(2-Aminophenyl)ethanol Ethanol ~240, ~290

1-(3-Aminophenyl)ethanol Ethanol ~240, ~290

1-(4-Aminophenyl)ethanol Ethanol ~230, ~285

2-(4-Aminophenyl)ethanol Ethanol ~235, ~288
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Note: These are estimated values. The amino group (an auxochrome) can cause a

bathochromic (red) shift in the absorbance bands compared to unsubstituted benzene.

Experimental Protocols
Detailed methodologies are essential for reproducible and reliable spectroscopic data. The

following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆,

Methanol-d₄) in an NMR tube.[17] Ensure the compound is fully dissolved.

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is

set to 0.00 ppm.

Data Acquisition: Acquire the spectrum on an NMR spectrometer, typically operating at a

frequency of 300-600 MHz for ¹H NMR.[18] Standard 1D proton and carbon (e.g., with proton

decoupling) spectra are acquired. For more complex structures, 2D experiments like COSY

and HSQC can be performed to establish connectivity.[17]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H

NMR.

Infrared (IR) Spectroscopy
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped

with an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Before analyzing the sample, run a background spectrum of the empty

ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

Sample Analysis (ATR):

For solids, place a small amount of the powdered sample directly onto the ATR crystal and

apply pressure using the built-in clamp to ensure good contact.
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For liquids, place a single drop of the neat liquid onto the crystal.[19]

Data Acquisition: Collect the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[10]

The data is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

ethanol) and a soft lab wipe after each measurement.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.

Sample Introduction: Introduce the sample into the mass spectrometer. This is commonly

done via direct infusion with a syringe pump or by coupling the spectrometer to a liquid

chromatograph (LC-MS) or gas chromatograph (GC-MS).[20][21]

Ionization: The sample molecules are ionized. Electrospray ionization (ESI) is common for

polar molecules like aminophenylethanols, while electron ionization (EI) is often used with

GC-MS.[22]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[21]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting

relative intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS)

can be performed to fragment a specific parent ion and analyze its daughter ions.[23]

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent

solvent (e.g., ethanol, methanol, or water).[24] The concentration should be chosen such that

the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0

AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Cuvettes: Use a pair of matched quartz cuvettes (glass cuvettes absorb in the UV region).

One cuvette is for the sample solution, and the other is for the solvent blank.

Blanking: Fill both cuvettes with the solvent used to dissolve the sample and run a baseline

correction or "zero" the instrument.

Data Acquisition: Replace the solvent in the sample cuvette with the sample solution. Scan a

range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[15] The

wavelength of maximum absorbance (λ_max) is the key data point.

Workflow and Data Integration
The structural elucidation of a compound is a puzzle where each spectroscopic technique

provides a vital piece of information. The logical workflow below illustrates how data from these

different analyses are integrated to arrive at a final, confirmed structure.
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Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, MS, and

UV-Vis spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 1-(2-
Aminophenyl)ethanol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077556#spectroscopic-comparison-of-1-2-
aminophenyl-ethanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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